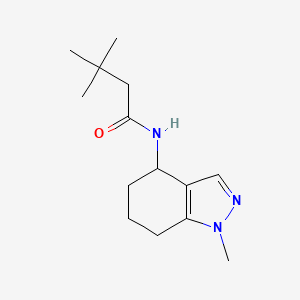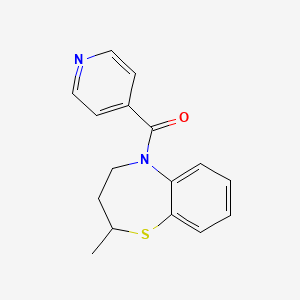
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide, also known as FOXY, is a novel compound that has gained attention in the scientific community due to its potential applications in research. FOXY is a synthetic compound that belongs to the class of oxazole derivatives.
作用機序
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide binds to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. The binding of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide to this receptor has been shown to modulate a variety of cellular processes, including calcium signaling, protein folding, and redox regulation. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has also been found to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has also been found to modulate the release of neurotransmitters, including dopamine and serotonin. In vivo studies have shown that 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can improve cognitive function and reduce anxiety and depression-like behaviors in animals.
実験室実験の利点と制限
One of the advantages of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is its specificity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is also relatively easy to synthesize and has a high purity. One limitation of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several potential future directions for research on 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of new compounds that are structurally similar to 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide but have improved pharmacological properties, such as increased solubility. Another area of interest is the investigation of the role of the sigma-1 receptor in other neurological disorders, such as schizophrenia and addiction. Finally, there is potential for the development of 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide-based therapies for the treatment of neurological disorders.
合成法
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2-fluoroaniline with a variety of reagents. One of the most commonly used methods involves the reaction of 2-fluoroaniline with 1-phenylethylamine in the presence of acetic acid, followed by the reaction with oxalyl chloride to yield the final product.
科学的研究の応用
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been found to bind to a specific type of receptor in the brain, known as the sigma-1 receptor. This receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide has been used in studies to investigate the role of the sigma-1 receptor in these disorders.
特性
IUPAC Name |
5-(2-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12(13-7-3-2-4-8-13)20-18(22)16-11-17(23-21-16)14-9-5-6-10-15(14)19/h2-12H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXGDUUIRXZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)

![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)

![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)